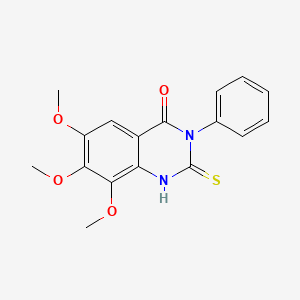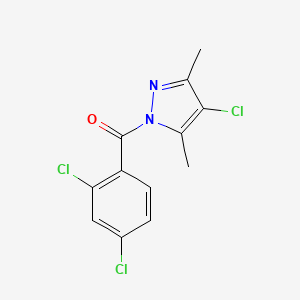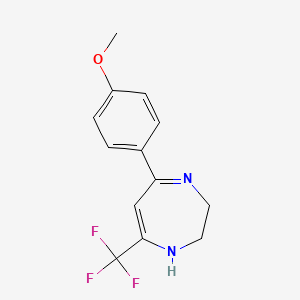
6,7,8-trimethoxy-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-trimethoxy-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.08307817 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has highlighted the potential of quinazolinone derivatives in cancer treatment. El-hashash, Salem, and Al-Mabrook (2018) synthesized a series of quinazolinone and benzamide derivatives and evaluated their anti-proliferative activity against HePG-2 and MCF-7 cell lines. Some compounds exhibited potent activity comparable to doxorubicin (El-hashash, Salem, & Al-Mabrook, 2018). Additionally, Barakat, Ghorab, Saker, and Abd Rabo (2007) reported the synthesis of novel quinazolinone derivatives and their preliminary in vitro antitumor activity against Ehrlich Ascities Carcinoma cells (Barakat, Ghorab, Saker, & Abd Rabo, 2007).
Antiviral Activity
Dinakaran, Selvam, Declercq, and Sridhar (2003) explored the antiviral activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. One compound exhibited potent antiviral activity against vaccinia virus, indicating potential against Pox viruses, including variola (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antimicrobial and Antioxidant Potential
Abu-Hashem (2018) synthesized new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, which displayed significant antibacterial and antifungal activities (Abu‐Hashem, 2018). Similarly, Kumar et al. (2011) found that their synthesized quinazolinone derivatives had potent inhibitory action against bacterial strains and manifested profound antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).
Analgesic Activity
Osarumwense Peter Osarodion (2023) synthesized 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and tested it for analgesic activity, finding that it exhibited significant analgesic activity compared to a standard analgesic drug (Osarodion, 2023).
Chemical Sensor Applications
Zhang, Cheng, Zhang, Shen, and Yu (2007) developed a fluorescent chemical sensor for Fe3+ based on a quinazolinone derivative. This sensor showed excellent selectivity for Fe3+ over many cations, suggesting applications in detecting iron ions in various samples (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
Propiedades
IUPAC Name |
6,7,8-trimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-12-9-11-13(15(23-3)14(12)22-2)18-17(24)19(16(11)20)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQTIFRFOMLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)
![(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid](/img/structure/B5511632.png)
![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)
![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)
![[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B5511685.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5511694.png)
![4-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]MORPHOLINE](/img/structure/B5511703.png)
![3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5511704.png)
![1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine](/img/structure/B5511719.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)
